molecular formula C7H4BrNO B572541 7-Bromobenzo[d]isoxazole CAS No. 1260751-81-2

7-Bromobenzo[d]isoxazole

Cat. No.: B572541
CAS No.: 1260751-81-2
M. Wt: 198.019
InChI Key: VPBZAQSRLLWRSX-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]isoxazole is a heterocyclic compound that features a bromine atom attached to the benzene ring fused with an isoxazole ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with glyoxylic acid to form the corresponding isoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can have different functional groups attached to the benzene or isoxazole rings .

Scientific Research Applications

7-Bromobenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: 7-Bromobenzo[d]isoxazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

7-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZAQSRLLWRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717247
Record name 7-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260751-81-2
Record name 7-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromobenzo[d]isoxazole
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